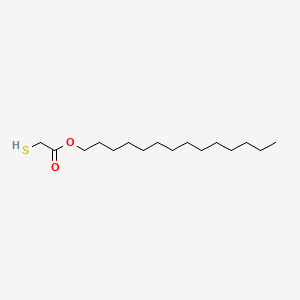
Tetradecyl mercaptoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetradecyl mercaptoacetate is an organic compound with the molecular formula C16H32O2S. It is an ester derived from mercaptoacetic acid and tetradecanol. This compound is known for its surfactant properties and is used in various industrial applications, including as an intermediate in the synthesis of other chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetradecyl mercaptoacetate can be synthesized through the esterification reaction between mercaptoacetic acid and tetradecanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, where the reactants are heated together until the desired ester is formed. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous processes to ensure high yield and purity. The reactants are fed into a reactor where the esterification takes place. The reaction mixture is then subjected to separation techniques, such as distillation, to isolate the desired product. The use of advanced catalysts and optimized reaction conditions helps in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
Tetradecyl mercaptoacetate undergoes various chemical reactions, including:
Oxidation: The thiol group in the compound can be oxidized to form disulfides.
Reduction: The ester group can be reduced to the corresponding alcohol and thiol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic conditions.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Tetradecanol and mercaptoacetic acid.
Substitution: Various substituted esters and thiols.
Scientific Research Applications
Tetradecyl mercaptoacetate has several applications in scientific research:
Chemistry: Used as a surfactant and intermediate in organic synthesis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of lubricants, plasticizers, and stabilizers.
Mechanism of Action
The mechanism of action of tetradecyl mercaptoacetate involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, leading to inhibition or modification of their activity. The ester group can undergo hydrolysis, releasing mercaptoacetic acid, which can further interact with biological molecules. These interactions can affect cellular processes and pathways, making the compound useful in various applications.
Comparison with Similar Compounds
Similar Compounds
Thioglycolic acid: Contains a thiol and carboxylic acid group, used in similar applications.
Mercaptoacetic acid: The parent compound of tetradecyl mercaptoacetate, with similar reactivity.
Octyl mercaptoacetate: Another ester of mercaptoacetic acid, with a shorter alkyl chain.
Uniqueness
This compound is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to shorter-chain esters. This makes it more suitable for applications requiring higher hydrophobicity and stability.
Properties
CAS No. |
57414-16-1 |
|---|---|
Molecular Formula |
C16H32O2S |
Molecular Weight |
288.5 g/mol |
IUPAC Name |
tetradecyl 2-sulfanylacetate |
InChI |
InChI=1S/C16H32O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-16(17)15-19/h19H,2-15H2,1H3 |
InChI Key |
LXDHBOICPCPCKD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCOC(=O)CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


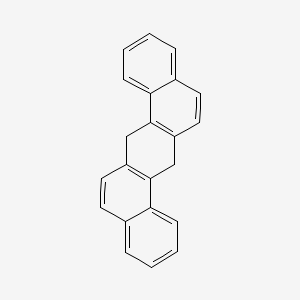
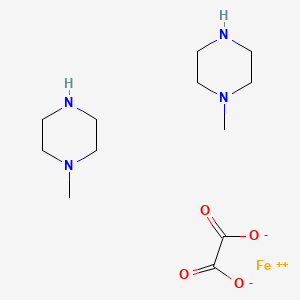
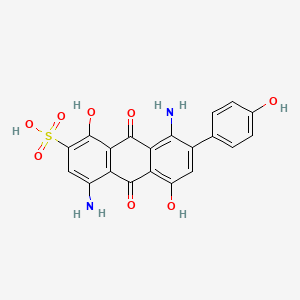
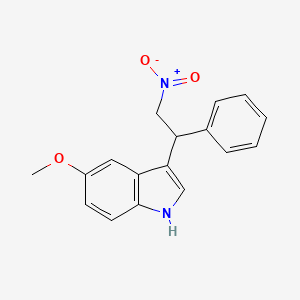
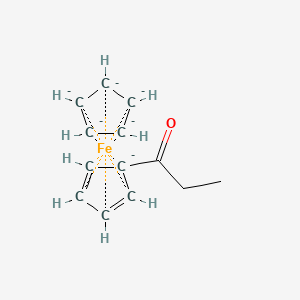
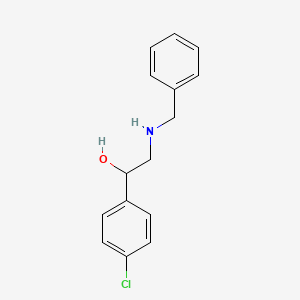
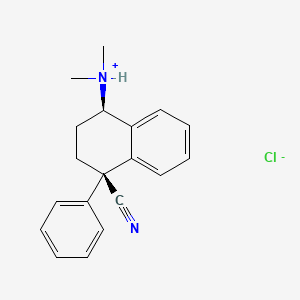
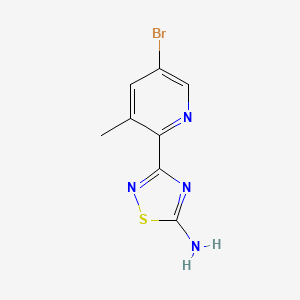
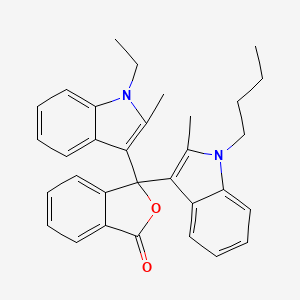
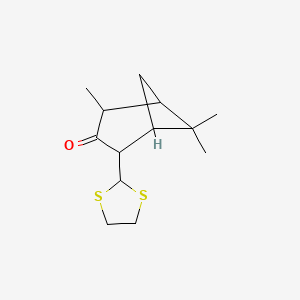
![silver;acetonitrile;2-[bis(3-cyclohexylpyrazolidin-2-id-1-yl)methyl]-5-cyclohexyl-3H-pyrazol-1-ide](/img/structure/B13752808.png)

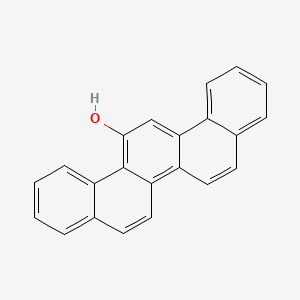
![(2R)-N-[(2S)-2-chloro-1-[(3R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-pentylpyrrolidine-2-carboxamide;hydrochloride](/img/structure/B13752830.png)
